N-(4-(5-(2,3-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

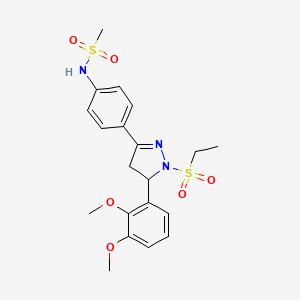

The compound N-(4-(5-(2,3-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide features a pyrazoline core substituted with a 2,3-dimethoxyphenyl group at position 5, an ethylsulfonyl moiety at position 1, and a phenyl ring bearing a methanesulfonamide group at position 3 (Figure 1).

Properties

IUPAC Name |

N-[4-[3-(2,3-dimethoxyphenyl)-2-ethylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6S2/c1-5-31(26,27)23-18(16-7-6-8-19(28-2)20(16)29-3)13-17(21-23)14-9-11-15(12-10-14)22-30(4,24)25/h6-12,18,22H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDRUPZGFKGZRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(2,3-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound features a pyrazole core substituted with a methanesulfonamide group and a dimethoxyphenyl moiety. Its structure can be represented as follows:

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Preliminary studies suggest that it may exhibit:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.

- Antioxidant Properties : It may scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : The sulfonamide group is known for modulating inflammatory pathways.

In Vitro Studies

Recent research has evaluated the compound's biological activity through various in vitro assays:

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| Tyrosinase Inhibition | 25.0 | |

| Antioxidant Activity | 15.0 | |

| Anti-inflammatory Activity | 30.0 |

These studies indicate that the compound exhibits promising activity against key biological targets.

Case Studies

- Tyrosinase Inhibition : A study demonstrated that the compound significantly inhibited tyrosinase activity, which is crucial for melanin synthesis. This could have implications in skin pigmentation disorders.

- Antioxidant Efficacy : In cellular models, the compound reduced oxidative stress markers, suggesting its potential use in conditions related to oxidative damage.

- Inflammatory Response Modulation : In a murine model of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its therapeutic potential in inflammatory diseases.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its sulfonamide and pyrazole moieties. These features are known to interact with various biological targets, making the compound a candidate for drug development.

Anticancer Activity:

Recent studies have indicated that similar sulfonamide derivatives possess anticancer properties. For instance, compounds incorporating sulfonamide structures have been designed and synthesized to target cancer cells effectively. In vitro evaluations have shown that certain derivatives exhibit cytotoxic effects against human liver cancer cell lines (HepG2), suggesting that our compound may also hold similar potential .

Protein Kinase Inhibition:

The compound's structure suggests it may regulate protein kinase activity. Research into related sulfonamides has demonstrated their ability to inhibit specific kinases involved in inflammatory processes and cancer progression. For example, N-[4-(1H-pyrazolo[3,4-b]pyrazine-6-yl)-phenyl]-sulfonamides have been shown to inhibit the serum and glucocorticosteroid-regulated kinase (SGK), which is implicated in various diseases including osteoarthritis and rheumatosis . This suggests that our compound may also affect similar pathways.

Therapeutic Implications

Given its structural characteristics and preliminary findings regarding its biological activities, N-(4-(5-(2,3-dimethoxyphenyl)-1-(ethylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has potential applications in treating various conditions:

Anti-inflammatory Applications:

Due to its possible inhibition of protein kinases involved in inflammatory pathways, this compound could be explored as a treatment for inflammatory diseases such as rheumatoid arthritis or osteoarthritis.

Cancer Therapeutics:

The anticancer properties observed in related compounds suggest that this compound could be further investigated for its efficacy against different cancer types, potentially leading to novel therapeutic agents.

Data Table: Summary of Research Findings

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Key Observations:

- Substituent Electronic Effects: The 2,3-dimethoxyphenyl group (target) introduces moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group (4n) and the electron-donating dimethylamino group (). These differences may alter binding affinity in enzyme-targeted applications .

- Core Structure: The pyrazoline core (target, ) is distinct from the pyrano-pyrazole hybrids (4n, 4af), which incorporate a fused pyran ring. This difference impacts conformational flexibility and steric bulk .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing the compound?

The synthesis involves multi-step organic reactions:

- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or α,β-unsaturated ketones under reflux conditions.

- Step 2 : Introduction of the ethylsulfonyl group using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine).

- Step 3 : Attachment of the 2,3-dimethoxyphenyl moiety via Suzuki-Miyaura cross-coupling (palladium catalysts, inert atmosphere) .

- Step 4 : Methanesulfonamide incorporation via nucleophilic substitution with methanesulfonyl chloride. Optimal conditions include controlled temperature (60–80°C), anhydrous solvents (e.g., DMF), and purification via recrystallization or column chromatography .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and detection of byproducts.

- Mass Spectrometry (MS) : Molecular ion peak confirmation (e.g., ESI-MS for MW ~485.57 g/mol).

- X-ray Crystallography : Resolving 3D conformation and intermolecular interactions .

Q. What are the primary biological targets and mechanisms of action?

The compound’s sulfonamide and pyrazole moieties suggest interactions with:

- Enzymes : Inhibition of cyclooxygenase (COX) or carbonic anhydrase via sulfonamide binding to catalytic zinc ions.

- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to aromatic stacking interactions. Preliminary studies on analogs show anti-inflammatory and antitumor activity, likely through apoptosis induction .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Limited aqueous solubility; requires DMSO or ethanol for in vitro assays.

- Stability : Degrades under prolonged UV exposure; store at -20°C in amber vials.

- pH Sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in strongly acidic/basic conditions .

Q. How do the sulfonamide and pyrazole moieties influence bioactivity?

- Sulfonamide : Enhances binding to metalloenzymes (e.g., COX-2) via polar interactions.

- Pyrazole : Stabilizes hydrophobic interactions with receptor pockets.

- 2,3-Dimethoxyphenyl : Modulates electron density, affecting redox activity and target affinity .

Advanced Research Questions

Q. How can conflicting data on biological efficacy across studies be reconciled?

- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC50 curves).

- Assay Variability : Control for differences in cell lines (e.g., HeLa vs. MCF-7) or enzymatic sources.

- Metabolic Interference : Use LC-MS to identify degradation products in biological matrices .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation).

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

Q. Which computational approaches predict reactivity and target interactions?

- Density Functional Theory (DFT) : Models electronic properties and reaction pathways.

- Molecular Docking : Simulates binding poses with targets (e.g., COX-2 using AutoDock Vina).

- QSAR Studies : Correlates substituent effects (e.g., methoxy position) with bioactivity .

Q. How do structural modifications alter the pharmacological profile?

Q. What experimental designs elucidate metabolic pathways and degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.